Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate
Description
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is a halogenated benzofuran derivative featuring a bromine atom at the 7-position, a fluorine atom at the 4-position, and a methyl ester group at the 5-position. Benzofuran scaffolds are widely studied due to their relevance in pharmaceuticals, agrochemicals, and materials science. The bromine and fluorine substituents enhance the compound’s electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions. Structural characterization of such compounds often relies on crystallographic tools like SHELX programs for refinement and ORTEP-3 for visualization, as noted in the literature .
Properties
IUPAC Name |
methyl 7-bromo-4-fluoro-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)6-4-7(11)9-5(8(6)12)2-3-15-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFKWNAJUKWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1F)C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination and Fluorination: : The synthesis of methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate typically begins with the bromination of a benzofuran derivative This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide
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Esterification: : The carboxylic acid group on the benzofuran ring is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid into a methyl ester, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
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Oxidation and Reduction: : The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives. Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride and sodium borohydride.
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Ester Hydrolysis: : The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid. This reaction typically involves the use of aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzofuran derivatives can be obtained.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydrobenzofuran derivatives.
Hydrolysis Products: 7-bromo-4-fluoro-benzofuran-5-carboxylic acid.
Scientific Research Applications
Anticancer Activity
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate has shown promising anticancer properties. Studies indicate that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzofuran have been reported to induce apoptosis in cancer cells by modulating key signaling pathways, such as the inhibition of cyclin-dependent kinases (CDKs) and the activation of pro-apoptotic factors like Bax and cleaved PARP .
A notable study demonstrated that related benzofuran derivatives exhibited IC50 values ranging from 1.287 μM to 2.6 μM against breast cancer cell lines, indicating potent anticancer activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Potential
The compound's structural features also suggest potential antimicrobial activity. Research has highlighted the efficacy of various benzofuran derivatives against a range of pathogens, including bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes, making these compounds valuable in developing new antimicrobial agents.
Material Science Applications
Beyond medicinal uses, this compound finds applications in material sciences. Its unique chemical properties allow it to be utilized in:
- Polymer Synthesis : The compound can act as a building block for creating functional polymers with specific electronic or optical properties.
- Supramolecular Chemistry : Its ability to form non-covalent interactions facilitates its use in developing supramolecular architectures for drug delivery systems or sensors .
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Methylbenzofuran | Simpler structure lacking halogens | Different reactivity due to absence of halogens |
| 7-Bromo-2-methylbenzofuran | Methyl group at a different position | Alters chemical properties and interactions |
| 7-Bromo-5-chlorobenzofuran | Contains chlorine instead of methyl | Variations in chemical behavior |
The specific arrangement of bromine and fluorine substituents on the benzofuran ring enhances the biological activity and selectivity for certain molecular targets, distinguishing it from its analogs.
Case Studies
- Anticancer Mechanism Study : A study conducted on similar benzofuran derivatives revealed their ability to induce G1 phase arrest in cancer cells while downregulating cyclin D1 expression . This highlights the potential therapeutic mechanisms through which this compound could operate.
- Antimicrobial Efficacy Evaluation : A systematic review indicated that benzofuran-based compounds have been developed as effective antimicrobial agents against resistant strains of bacteria, showcasing their potential role in addressing public health challenges .
Mechanism of Action
The mechanism by which methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets. Additionally, the benzofuran core can interact with various biological pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Halogenated benzofuran esters exhibit distinct properties based on substituent type and position. Below is a comparative analysis with structurally related analogs:
| Compound Name | Substituents | Key Properties (Theoretical/Reported) |
|---|---|---|
| Methyl 7-chloro-4-fluoro-benzofuran-5-carboxylate | Cl (7), F (4), COOCH₃ (5) | Lower molecular weight, reduced steric bulk compared to Br analog. |
| Methyl 7-bromo-4-chloro-benzofuran-5-carboxylate | Br (7), Cl (4), COOCH₃ (5) | Increased lipophilicity; Cl at 4-position may alter π-stacking. |
| Methyl 4-fluoro-benzofuran-5-carboxylate | F (4), COOCH₃ (5) | Reduced halogen effects; higher solubility in polar solvents. |
Key Findings :
- Crystallographic Data : SHELX-refined structures (e.g., bond lengths, angles) for halogenated benzofurans suggest that bromine’s larger atomic radius increases torsional strain compared to chlorine or fluorine .
Physicochemical Properties
Generally, bromine increases molecular weight and lipophilicity, whereas fluorine enhances metabolic stability and bioavailability.
Biological Activity
Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered interest for its potential biological activities. This article reviews the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound features a benzofuran core with bromine and fluorine substituents, which are known to influence its biological activity. The molecular formula is CHBrFNO, with a molecular weight of approximately 275.08 g/mol. The presence of halogens typically enhances the lipophilicity and reactivity of the compound, making it a candidate for various pharmacological applications.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : this compound has been associated with the inhibition of key signaling pathways involved in cancer cell proliferation. For instance, studies on benzofuran derivatives suggest that they can inhibit kinases such as AKT, leading to reduced cancer cell growth and induction of apoptosis .
- Antimicrobial Activity : Benzofuran derivatives have shown promising antimicrobial properties against various pathogens. The mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .
- Antioxidant Properties : Some studies suggest that similar compounds may exhibit antioxidant activity by modulating oxidative stress pathways, which could have implications for diseases linked to oxidative damage.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of AKT signaling pathway | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Modulation of oxidative stress |
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various benzofuran derivatives demonstrated that those containing halogen substituents exhibited enhanced cytotoxicity against cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). This compound was included in this category, showing promising results in inhibiting cell proliferation .
- In Vivo Models : Research involving animal models has indicated that benzofuran derivatives can significantly reduce tumor growth without adversely affecting body weight or organ health. This suggests a favorable therapeutic index for compounds like this compound .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives have revealed that the positioning of substituents such as bromine and fluorine plays a crucial role in enhancing biological activity. For example, the presence of electron-withdrawing groups at specific positions on the benzofuran ring has been linked to improved anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate, and how can its purity be verified?
- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification of benzofuran derivatives. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann couplings) under controlled conditions . Post-synthesis, purity is confirmed using HPLC, NMR (to confirm substitution patterns), and mass spectrometry. Crystallographic validation via X-ray diffraction (using SHELX or similar software) is recommended for structural certainty .
Q. How can spectroscopic techniques distinguish between positional isomers of halogenated benzofuran derivatives?
- Methodological Answer : and NMR are critical. Fluorine’s strong electronegativity deshields adjacent protons, causing distinct splitting patterns, while bromine’s isotopic signature (1:1 for /) appears in mass spectra. IR spectroscopy identifies ester carbonyl stretching (~1700–1750 cm). Cross-referencing with crystallographic data (e.g., bond lengths in ORTEP-generated structures) resolves ambiguities .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular geometries of halogenated benzofurans?
- Methodological Answer : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data are addressed via high-resolution X-ray crystallography. For example, the torsion angles and dihedral planes in the benzofuran core can be analyzed using SHELXL for refinement . Comparing thermal ellipsoids (from ORTEP-3 visualizations) with literature analogs (e.g., 5-bromo-7-methyl derivatives ) clarifies steric or electronic distortions caused by substituents.
Q. What strategies optimize regioselectivity during halogenation of the benzofuran scaffold?
- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., ester at C5 in this compound) and reaction conditions. Electron-withdrawing groups (e.g., -COOCH) direct electrophiles to meta/para positions. Low-temperature halogenation (e.g., using N-bromosuccinimide in DMF at 0°C) minimizes side reactions. Monitoring via in-situ Raman spectroscopy ensures controlled substitution .
Q. How do substituents (Br, F, COOCH) influence the compound’s stability under varying pH or thermal conditions?
- Methodological Answer : Hydrolytic stability of the ester group can be tested via accelerated degradation studies (e.g., in buffered solutions at 40–60°C). Fluorine’s inductive effect increases ester resistance to hydrolysis compared to non-fluorinated analogs. Thermal stability is assessed via TGA/DSC, with bromine’s bulk potentially reducing melting points (cf. Methyl 4-bromo-7-methoxy-benzo[1,3]dioxole-5-carboxylate ).
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals to identify reactive sites. The bromine at C7 is a prime candidate for Buchwald–Hartwig amination or Sonogashira coupling, while the fluorine at C4 may act as a leaving group under specific conditions. Comparing charge distribution maps with crystallographic data (e.g., bond critical points from AIM analysis) validates predictions .
Data Contradiction Analysis
Q. How to address conflicting NMR assignments for halogenated benzofurans in literature?
- Methodological Answer : Contradictions often arise from solvent effects or incorrect reference standards. Replicate experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) and use -NMR for fluorine-specific shifts. Cross-validate with synthetic intermediates (e.g., de-esterified analogs) and literature crystal structures (e.g., Acta Crystallographica Section E reports ).
Q. Why might X-ray diffraction data show unexpected bond lengths in the benzofuran core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
